N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide
Description
"N-{4-[4-(Propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide" is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a pentanamide group and at the 4-position with a para-isopropoxy phenyl moiety. The 1,2,5-oxadiazole ring is a nitrogen-rich heterocycle known for its thermal stability and electron-withdrawing properties, making it a common scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C16H21N3O3/c1-4-5-6-14(20)17-16-15(18-22-19-16)12-7-9-13(10-8-12)21-11(2)3/h7-11H,4-6H2,1-3H3,(H,17,19,20) |
InChI Key |
MQMINWNBHRXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The propan-2-yloxyphenyl group is introduced through a nucleophilic substitution reaction, where the phenol derivative reacts with an alkyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxides, reduced derivatives, and substituted phenyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide. The following table summarizes some findings related to its anticancer activity:
| Study Reference | Cell Lines Tested | Percent Growth Inhibition (PGI) | IC50 (µM) |
|---|---|---|---|
| SNB-19 | 86.61 | 20.12 ± 6.20 | |
| OVCAR-8 | 85.26 | 10.84 ± 4.20 | |
| NCI-H460 | 75.99 | 24.57 ± 1.62 |
These results indicate significant growth inhibition against various cancer cell lines, suggesting that the compound may act as a potent anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. For example:
- Starting Materials : Phenolic compounds and oxadiazole derivatives.
- Reaction Conditions : Typically involves heating under reflux in a suitable solvent with catalysts.
- Yield : Reported yields range from 73% to 85% depending on the specific synthetic route employed .
Case Study 1: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of oxadiazoles for their anticancer potential. Among these, this compound exhibited promising results against multiple cancer cell lines with low IC50 values indicating strong cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various proteins implicated in cancer progression. These studies suggest that the compound can effectively bind to target proteins involved in cell cycle regulation and apoptosis .
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Implications
- Bioactivity : While sulfonamide derivatives (–2) are explicitly antitubercular, oxadiazole-pentanamide compounds may target different pathways due to their distinct electronic profiles.
- Synthetic Feasibility: The target compound’s synthesis likely mirrors nitrophenoxy analogs (), suggesting scalability.
- Property Optimization : Replacing isopropoxy with methoxy () could balance lipophilicity and solubility for drug-like properties.
Biological Activity
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₁N₃O₂
- Molecular Weight : 287.36 g/mol
- IUPAC Name : N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide
The compound features a unique structure that combines a pentanamide group with a 1,2,5-oxadiazole moiety, contributing to its distinct biological properties .
Biological Activity Overview
Research has indicated that this compound exhibits promising biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effective inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Antiviral Properties
Preliminary investigations suggest that this compound may also have antiviral effects. It has shown activity against certain viruses in vitro, indicating potential for further development as an antiviral agent.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine production and enzyme activity related to inflammation. Results indicate that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
4. Anticancer Activity
This compound has shown potential as an anticancer agent. In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed significant cytotoxic effects and induction of apoptosis . The compound's mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Anticancer Activity in MCF-7 Cells
-
Antimicrobial Testing
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound displayed a broad spectrum of activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.
| Target Enzyme | Activity |
|---|---|
| COX | Inhibition |
| LOX | Inhibition |
| Cholinesterase | Inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with various targets, supporting the hypothesis regarding its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
